molecular formula C23H24BrNO5 B11497630 3-[9-(5-bromo-2-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid

3-[9-(5-bromo-2-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]propanoic acid

Cat. No.: B11497630
M. Wt: 474.3 g/mol
InChI Key: HYIIXAXLBXWGSM-UHFFFAOYSA-N
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Description

3-[9-(5-BROMO-2-METHOXYPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]PROPANOIC ACID is a complex organic compound with a unique structure that combines a brominated methoxyphenyl group with a decahydroacridinyl moiety and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-(5-BROMO-2-METHOXYPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]PROPANOIC ACID typically involves multiple steps, starting with the bromination of 2-methoxyphenyl compounds. The brominated intermediate is then subjected to further reactions to introduce the decahydroacridinyl group and the propanoic acid moiety. Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[9-(5-BROMO-2-METHOXYPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydro derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-[9-(5-BROMO-2-METHOXYPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]PROPANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[9-(5-BROMO-2-METHOXYPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The decahydroacridinyl moiety can influence the compound’s binding affinity and specificity, while the propanoic acid group may affect its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromo-2-methoxyphenyl)propionic acid: Shares the brominated methoxyphenyl group but lacks the decahydroacridinyl moiety.

    3-(2-Bromo-5-methoxyphenyl)propanoic acid: Similar structure with variations in the position of the bromine and methoxy groups.

    2-Bromo-3-(4-methoxyphenyl)propanoic acid: Another related compound with different substitution patterns on the phenyl ring.

Uniqueness

3-[9-(5-BROMO-2-METHOXYPHENYL)-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]PROPANOIC ACID is unique due to the presence of the decahydroacridinyl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H24BrNO5

Molecular Weight

474.3 g/mol

IUPAC Name

3-[9-(5-bromo-2-methoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]propanoic acid

InChI

InChI=1S/C23H24BrNO5/c1-30-19-9-8-13(24)12-14(19)21-22-15(4-2-6-17(22)26)25(11-10-20(28)29)16-5-3-7-18(27)23(16)21/h8-9,12,21H,2-7,10-11H2,1H3,(H,28,29)

InChI Key

HYIIXAXLBXWGSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CCC(=O)O

Origin of Product

United States

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